molecular formula C12H13N3O B2906837 N-(1-benzyl-1H-pyrazol-3-yl)acetamide CAS No. 72159-21-8

N-(1-benzyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B2906837
CAS No.: 72159-21-8
M. Wt: 215.256
InChI Key: XASMBFUCDPRHTK-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)acetamide: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an acetamide group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)acetamide typically begins with the preparation of 1-benzyl-1H-pyrazole. This can be achieved through the cyclization of hydrazine with an appropriate 1,3-dicarbonyl compound, such as benzylideneacetone.

    Cyclization Reaction: The cyclization reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting 1-benzyl-1H-pyrazole is then subjected to acetylation.

    Acetylation: The acetylation of 1-benzyl-1H-pyrazole is performed using acetic anhydride in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-benzyl-1H-pyrazol-3-yl)acetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles (amines, alcohols); reactions conducted in the presence of a base or acid catalyst.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the acetamide group.

Scientific Research Applications

Chemistry: N-(1-benzyl-1H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine: this compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting neurological disorders and inflammatory diseases. Its structural features enable it to bind to specific receptors and modulate biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to hydrophobic pockets within these targets, while the acetamide group can form hydrogen bonds with amino acid residues. This dual interaction allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(1-phenyl-1H-pyrazol-3-yl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-(1-benzyl-1H-pyrazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(1-benzyl-1H-pyrazol-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness: N-(1-benzyl-1H-pyrazol-3-yl)acetamide is unique due to its specific combination of a benzyl group and an acetamide group attached to the pyrazole ring. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(16)13-12-7-8-15(14-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASMBFUCDPRHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72159-21-8
Record name N-(1-benzyl-1H-pyrazol-3-yl)acetamide
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